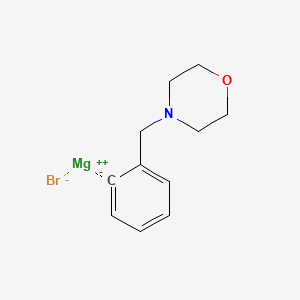
(2-(4-Morpholinylmethyl)Phenyl)Magnesiu&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Morpholinylmethyl)Phenyl)Magnesiu& is a chemical compound with the molecular formula C11H14BrMgNO and a molecular weight of 280.44 g/mol . It is commonly used in research and development settings, particularly in the field of organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical reactions.
Preparation Methods
The synthesis of (2-(4-Morpholinylmethyl)Phenyl)Magnesiu& typically involves the reaction of 2-(4-Morpholinylmethyl)Bromobenzene with magnesium metal in the presence of tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C6H5CH2Br(N−morpholine)+Mg→[C6H5CH2(N−morpholine)MgBr]+THF
Industrial production methods for this compound are similar but often involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2-(4-Morpholinylmethyl)Phenyl)Magnesiu& undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters, amides) to form new carbon-carbon bonds.
Substitution Reactions: Can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: While primarily used in nucleophilic addition, it can also undergo oxidation and reduction under specific conditions.
Common reagents used in these reactions include THF, various carbonyl compounds, and other nucleophiles. Major products formed from these reactions are typically alcohols, ketones, and other carbonyl derivatives.
Scientific Research Applications
(2-(4-Morpholinylmethyl)Phenyl)Magnesiu& is widely used in scientific research for its ability to form carbon-carbon bonds. Its applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and other advanced materials.
Biological Research: Utilized in the modification of biomolecules for studying biological processes.
Industrial Chemistry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The primary mechanism of action for (2-(4-Morpholinylmethyl)Phenyl)Magnesiu& involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound forms a highly reactive center that can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. This reactivity is facilitated by the presence of the morpholine group, which stabilizes the intermediate complexes formed during the reaction .
Comparison with Similar Compounds
(2-(4-Morpholinylmethyl)Phenyl)Magnesiu& is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. its unique structure, which includes a morpholine group, provides additional stability and reactivity compared to simpler Grignard reagents . This makes it particularly useful in reactions requiring high selectivity and stability.
Similar Compounds
- Phenylmagnesium Bromide
- Methylmagnesium Bromide
- Ethylmagnesium Bromide
Properties
IUPAC Name |
magnesium;4-(phenylmethyl)morpholine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-4H,6-10H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGRMLFTJZVEAO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrMgNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-77-9 |
Source


|
| Record name | 480424-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


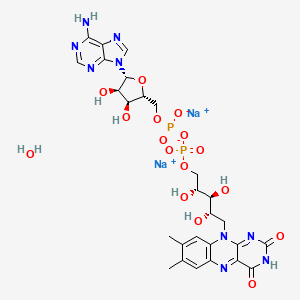
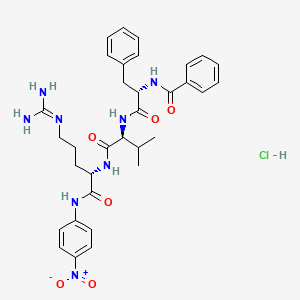
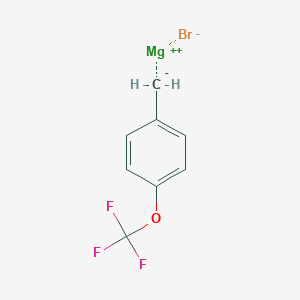
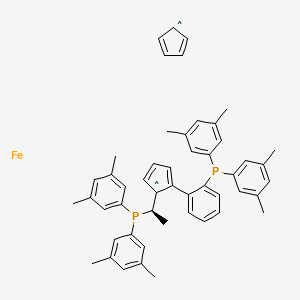
![(R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B6288920.png)
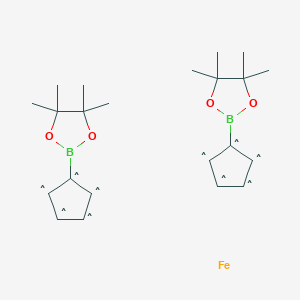
![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6288939.png)

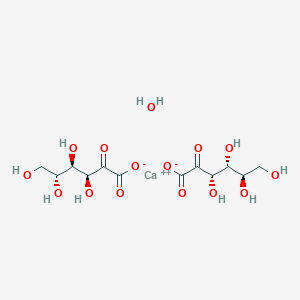
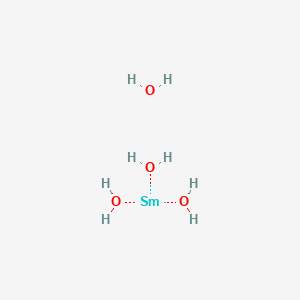
![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)
![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0)](/img/structure/B6288978.png)
